N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide
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Overview
Description
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BML-210 and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of the transcription factor NF-κB, which is a key regulator of the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide has been shown to have various other biochemical and physiological effects. It has been reported to inhibit angiogenesis, which is the formation of new blood vessels. This suggests that it may have potential applications in cancer therapy. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. This suggests that it may have potential applications in asthma therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide in lab experiments is its anti-inflammatory properties. This makes it a useful tool for studying the inflammatory response in various cell types. However, one of the limitations is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for the study of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine its efficacy in inhibiting angiogenesis and its potential to be used in combination with other anti-cancer drugs. Another area of interest is its potential applications in asthma therapy. Further studies are needed to determine its efficacy in inhibiting leukotriene production and its potential to be used in combination with other asthma drugs. Overall, the study of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide involves the reaction of 3-(1,3-benzothiazol-2-yl)aniline with butyl isocyanate followed by the reaction with carbon disulfide. The resulting intermediate is then reacted with 3-butoxybenzoyl chloride to obtain the final product. This synthesis method has been reported in the literature and can be carried out in a laboratory setting.
Scientific Research Applications
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. This suggests that it may have potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-3-14-30-20-11-7-8-17(16-20)23(29)28-25(31)26-19-10-6-9-18(15-19)24-27-21-12-4-5-13-22(21)32-24/h4-13,15-16H,2-3,14H2,1H3,(H2,26,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPKPZIPMIFQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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